1,6-Naphthyridine-8-carboxamide
Overview
Description
1,6-Naphthyridine-8-carboxamide is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of synthetic and medicinal chemistry. This compound is part of the naphthyridine family, which is known for its diverse biological activities, including anticancer, anti-human immunodeficiency virus (HIV), antimicrobial, analgesic, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Naphthyridine-8-carboxamide can be synthesized through various methods. One common approach involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids. This reaction can produce monoarylated or diarylated 1,6-naphthyridines depending on the equivalents of arylboronic acids used . Another method involves the use of 3-methoxyaniline as a starting material, which undergoes a series of reactions to form the desired naphthyridine carboxamide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 1,6-Naphthyridine-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Arylboronic acids and palladium catalysts are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions can produce monoarylated or diarylated naphthyridines .
Scientific Research Applications
1,6-Naphthyridine-8-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of fluorescent probes for DNA detection and quantification.
Mechanism of Action
The mechanism of action of 1,6-naphthyridine-8-carboxamide involves its interaction with specific molecular targets. For example, as an HIV-1 integrase inhibitor, it binds to the active site of the integrase enzyme, preventing the integration of viral DNA into the host genome . This compound also exhibits anticancer activity by interfering with cellular pathways involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
1,6-Naphthyridine-8-carboxamide can be compared with other similar compounds, such as:
8-Hydroxy-1,6-naphthyridine-7-carboxamide: This compound also exhibits antiviral activity and is used as an inhibitor of human cytomegalovirus pUL89 endonuclease.
1,8-Naphthyridine-3-carboxamide: Known for its antibacterial and anticancer properties, this compound is structurally similar but has different biological activities.
The uniqueness of this compound lies in its diverse range of biological activities and its potential for use in various scientific research applications.
Properties
IUPAC Name |
1,6-naphthyridine-8-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c10-9(13)7-5-11-4-6-2-1-3-12-8(6)7/h1-5H,(H2,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZJKLYDVGFDCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2N=C1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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